molecular formula C12H8N2O B3166375 4-(5-Hydroxypyridin-2-yl)benzonitrile CAS No. 910649-30-8

4-(5-Hydroxypyridin-2-yl)benzonitrile

Cat. No.: B3166375
CAS No.: 910649-30-8
M. Wt: 196.20 g/mol
InChI Key: HMVHLVQMJNSVGB-UHFFFAOYSA-N
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Description

4-(5-Hydroxypyridin-2-yl)benzonitrile is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound consists of a benzonitrile moiety attached to a hydroxypyridine ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxypyridin-2-yl)benzonitrile typically involves the reaction of 5-hydroxypyridine with a benzonitrile derivative. One common method includes the use of a coupling reaction, where the hydroxypyridine is reacted with a benzonitrile derivative in the presence of a suitable catalyst and solvent. The reaction conditions often involve moderate temperatures and inert atmospheres to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydroxypyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the use of halogenating agents like thionyl chloride (SOCl2) or alkylating agents under basic conditions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(5-Hydroxypyridin-2-yl)benzonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(5-Hydroxypyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group on the pyridine ring can form hydrogen bonds with biological molecules, influencing their function. Additionally, the nitrile group can participate in various chemical reactions, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    4-(5-Hydroxypyridin-2-yl)benzonitrile: Unique due to the presence of both hydroxyl and nitrile functional groups.

    4-(5-Hydroxypyridin-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    4-(5-Hydroxypyridin-2-yl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

This compound is unique due to its combination of hydroxyl and nitrile functional groups, which impart distinct chemical reactivity and biological activity. This compound’s versatility makes it a valuable tool in various fields of scientific research .

Properties

IUPAC Name

4-(5-hydroxypyridin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11(15)8-14-12/h1-6,8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVHLVQMJNSVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692429
Record name 4-(5-Hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910649-30-8
Record name 4-(5-Hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the method described for Preparation 17 using 2-bromo-5-hydroxypyridine and 4-cyanophenylboronic acid to afford the title compound as a yellow solid (300 mg, 26%)
Quantity
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reactant
Reaction Step One
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reactant
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Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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